molecular formula C13H8F3NO2 B14241516 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 189575-69-7

2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14241516
CAS No.: 189575-69-7
M. Wt: 267.20 g/mol
InChI Key: MZPWTCFOXPDZBH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond, being the strongest single bond in organic chemistry, imparts exceptional thermal and metabolic stability to molecules. rsc.org This stability is a highly sought-after trait, particularly in the development of therapeutic agents, as it can enhance the bioavailability and half-life of a drug.

Fluorine's high electronegativity and the unique electronic effects of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties. These include changes in acidity, basicity, lipophilicity, and dipole moment. rsc.org Consequently, fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov In materials science, fluorinated polymers are prized for their chemical resistance, low friction coefficients, and unique surface properties, leading to applications ranging from specialty lubricants to advanced coatings. nih.gov

Overview of Biphenyl (B1667301) Derivatives in Organic Synthesis and Materials Science

Biphenyls, characterized by two interconnected phenyl rings, constitute a fundamental structural motif in organic chemistry. This scaffold is prevalent in a vast array of natural products, medicinally active compounds, and advanced materials. rsc.org As versatile intermediates, biphenyl derivatives are foundational building blocks for a diverse range of products, including pharmaceuticals, agricultural chemicals, and liquid crystals. rsc.org

The utility of the biphenyl unit stems from its rigid yet conformationally flexible structure, which allows it to serve as a scaffold for organizing functional groups in three-dimensional space. The synthesis of unsymmetrical biphenyls, in particular, has been a major focus, driven by the need for tailored molecular architectures. Transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become the premier methods for constructing these C-C bonds with high efficiency and functional group tolerance. acs.orgresearchgate.net In materials science, the biphenyl core is integral to the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where its electronic and structural properties can be finely tuned through substitution. rsc.org

Structural Features and Nomenclature of 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl

This compound is an unsymmetrical biphenyl derivative. Its structure consists of a biphenyl core with a nitro group (NO₂) substituted at the 2-position of one phenyl ring and a trifluoromethyl group (CF₃) at the 4'-position of the second phenyl ring. The numbering of the biphenyl system starts from the carbon atom next to the inter-ring bond, with the second ring being denoted by primed numbers.

The presence of the bulky nitro group at the ortho-position (2-position) relative to the biphenyl linkage forces a twisted conformation. This steric hindrance prevents the two phenyl rings from being coplanar. The dihedral angle between the rings is a critical structural parameter that influences the molecule's electronic properties and its ability to interact with other molecules.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 380575-81-5
Molecular Formula C₁₃H₈F₃NO₂
Molecular Weight 267.21 g/mol
Appearance White to off-white solid

| Melting Point | 69.0 to 73.0 °C |

Note: Data is based on available information for 4'-(Trifluoromethyl)-2-nitrobiphenyl, an alternative name for the same compound.

Historical Context and Evolution of Research on Nitro- and Trifluoromethyl-Substituted Biphenyls

The history of substituted biphenyls is intrinsically linked to the development of carbon-carbon bond-forming reactions. Early methods, such as the Ullmann reaction, first reported in 1901, utilized copper to couple aryl halides, though often requiring harsh conditions. bldpharm.com A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling in the late 20th century. These methods offered milder conditions and broader substrate scope, revolutionizing the synthesis of complex biphenyls. researchgate.netgre.ac.uk

The field of organofluorine chemistry grew in parallel. The unique properties imparted by the trifluoromethyl group were recognized, but its installation into aromatic rings remained a challenge. The development of "shelf-stable electrophilic trifluoromethylating reagents" from the mid-20th century onwards provided chemists with powerful tools to incorporate the CF₃ group. nih.gov

Simultaneously, nitroaromatic compounds have been a mainstay of organic synthesis for over a century, valued as versatile intermediates. The nitro group's strong electron-withdrawing nature makes it a powerful directing group in electrophilic aromatic substitution and a precursor for synthesizing amines, which are crucial in many pharmaceuticals. The synthesis of biphenyls bearing both nitro and trifluoromethyl groups represents a convergence of these historical research streams, aiming to create molecules that combine the distinct electronic and steric properties of both functionalities for applications in medicinal chemistry and materials science. Research into Suzuki couplings involving nitro-substituted aryl halides has been particularly active, addressing challenges such as the deactivating effect of the nitro group to facilitate the synthesis of these complex structures. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189575-69-7

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

1-nitro-2-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(18)19/h1-8H

InChI Key

MZPWTCFOXPDZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Alternative Synthetic Routes to Substituted Biphenyls

Grignard Reagent-Based Couplings for Biphenyl (B1667301) Synthesis

The Grignard reaction, discovered by Victor Grignard, is a cornerstone in the formation of carbon-carbon bonds. libretexts.org Grignard reagents, formed by reacting an alkyl or aryl halide with magnesium metal, act as potent nucleophiles that can attack a variety of electrophiles. libretexts.org In the context of biphenyl synthesis, this typically involves a cross-coupling reaction where an aryl Grignard reagent reacts with an aryl halide, often catalyzed by a transition metal.

The general approach involves the preparation of an aryl Grignard reagent from one of the aromatic precursors, followed by its reaction with the second aryl halide partner. For the synthesis of 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl, one could envision reacting a Grignard reagent derived from a 4-halobenzotrifluoride with a 1-halo-2-nitrobenzene derivative, or vice versa.

The preparation of trifluoromethyl-substituted Grignard reagents, such as (4-(trifluoromethyl)phenyl)magnesium halide, is a critical step. Research has shown that the insertion of magnesium into halogenated benzotrifluorides can be effectively promoted by lithium chloride (LiCl), facilitating the generation of these crucial intermediates. researchgate.net For instance, 2-trifluoromethylphenyl magnesium chloride can be obtained in high yield and subsequently used in reactions with electrophiles like carboxylic anhydrides to form ketones. researchgate.netgoogle.com While the direct coupling of two different Grignard reagents can be catalyzed to form symmetrical biphenyls, the cross-coupling with an aryl halide is more common for unsymmetrical targets.

A significant challenge in Grignard-based couplings is the potential for side reactions, most notably the formation of homocoupled biphenyl products. libretexts.org For example, the reaction between the Grignard reagent and unreacted aryl halide starting material can lead to symmetrical biphenyl impurities. libretexts.org Reaction conditions, such as temperature and reactant concentrations, must be carefully controlled to minimize these side products. libretexts.org Furthermore, the synthesis of Grignard reagents containing certain functional groups, like the nitro group, is challenging due to their reactivity with the organomagnesium compound. Therefore, a more viable strategy would involve the preparation of (4-(trifluoromethyl)phenyl)magnesium halide and its subsequent coupling with a 1-halo-2-nitrobenzene.

Table 1: Key Aspects of Grignard Reagent-Based Biphenyl Synthesis
AspectDescriptionRelevance to this compound
Reagent Formation Reaction of an aryl halide (e.g., 1-chloro-4-(trifluoromethyl)benzene) with magnesium metal, often in an ether solvent. libretexts.org LiCl can be used to facilitate the insertion of magnesium into C-Cl bonds. researchgate.netPreparation of (4-(trifluoromethyl)phenyl)magnesium chloride from 1-chloro-4-(trifluoromethyl)benzene.
Coupling Reaction The formed Grignard reagent is reacted with a second aryl halide (e.g., 1-bromo-2-nitrobenzene) in the presence of a suitable transition metal catalyst.Coupling of (4-(trifluoromethyl)phenyl)magnesium chloride with 1-bromo-2-nitrobenzene.
Potential Side Products Homocoupling of the Grignard reagent with the starting aryl halide can form symmetrical biphenyls (e.g., 4,4'-bis(trifluoromethyl)-1,1'-biphenyl). libretexts.orgFormation of symmetrical biphenyls reduces the yield of the desired unsymmetrical product.
Safety Considerations Some trifluoromethylphenyl Grignard reagents have been reported to be thermally unstable and potentially explosive, especially upon loss of solvent. orgsyn.orgRequires careful temperature control and adherence to safety protocols during synthesis and handling.

Chemoselective Arylation Reactions of Analogous Systems

Modern synthetic chemistry has seen the development of powerful C-H activation and arylation reactions that offer high selectivity and efficiency, providing alternatives to traditional cross-coupling methods. mdpi.com These reactions are particularly useful for complex molecules with multiple functional groups, where chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount.

One such advanced strategy is the Palladium(II)-catalyzed para-selective C-H arylation of mono-substituted arenes. nih.gov This method allows for the direct coupling of two different aryl C-H bonds. For instance, benzamides can be arylated with toluene (B28343) with excellent para-selectivity. nih.gov The reaction employs an acidic amide directing group for the initial C-H activation and a fluorine cation (F+) source as a bystanding oxidant, which is crucial for achieving high para-selectivity in the second C-H activation step. nih.gov This approach is compatible with electron-withdrawing groups like trifluoromethyl, making it a potentially analogous system for synthesizing the target compound by coupling a derivative of 4-(trifluoromethyl)benzene with a derivative of 2-nitrobenzene. nih.gov

Another relevant methodology is the Borono-Catellani arylation, which enables the synthesis of unsymmetrical biaryls using arylboronic esters, aryl bromides, and olefins. nih.gov The distinct reactivity between the arylboronic ester and the aryl bromide ensures excellent chemoselectivity in the key arylation step. nih.gov This process is facilitated by cooperative catalysis involving Pd(OAc)₂ and a norbornene (NBE) derivative, with molecular oxygen serving as the terminal oxidant. nih.gov This type of reaction could be adapted by using a boronic ester of 4-(trifluoromethyl)benzene and a halide of 2-nitrobenzene to construct the desired biphenyl framework.

Table 2: Comparison of Chemoselective Arylation Methods
MethodologyKey FeaturesCatalytic SystemPotential Application
Pd(II)-Catalyzed para-Selective C-H Arylation nih.govDirect coupling of two C-H bonds; high para-selectivity; tolerates electron-withdrawing groups.Pd(OAc)₂ with an acidic amide directing group and an F+ oxidant.Direct para-arylation of a 4-(trifluoromethyl)benzene derivative.
Borono-Catellani Arylation nih.govUses arylboronic esters and aryl halides; excellent chemoselectivity based on differential reactivity.Cooperative catalysis with Pd(OAc)₂ and a norbornene derivative; O₂ as oxidant.Coupling of 4-(trifluoromethyl)phenylboronic acid pinacol (B44631) ester with 1-bromo-2-nitrobenzene.
Suzuki-Miyaura Direct C-H Arylation mdpi.comDirect arylation of azoles with boronic acids, avoiding the need for pre-halogenated azoles.Palladium-copper co-catalysis.Analogous for direct C-H arylation of one aromatic ring with a boronic acid derivative of the other.

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of the target biphenyl relies on the efficient preparation of its constituent aromatic precursors or key intermediates. These include functionalized nitrobenzene (B124822) and trifluoromethylbenzene derivatives that are primed for coupling reactions.

One important class of intermediates is substituted potassium benzoates, which can be used in decarboxylative cross-coupling reactions. For example, 4-methyl-2'-nitrobiphenyl can be synthesized via a Cu/Pd-catalyzed decarboxylative cross-coupling of potassium 2-nitrobenzoate (B253500) with 4-iodotoluene (B166478). orgsyn.org The precursor, potassium 2-nitrobenzoate, is readily prepared by reacting 2-nitrobenzoic acid with potassium hydroxide (B78521) in ethanol. orgsyn.org This strategy could be adapted by replacing 4-iodotoluene with a suitable 4-(trifluoromethyl)phenyl halide or another coupling partner.

Another critical precursor is a reactive organometallic derivative of 4-(trifluoromethyl)benzene. As mentioned previously, trifluoromethylphenyl Grignard reagents can be prepared from the corresponding chlorobenzotrifluorides in the presence of LiCl. researchgate.net This provides a direct route to a nucleophilic coupling partner.

The synthesis of functionalized nitroaromatics is also essential. For instance, 2-nitro-4-trifluoromethyl-aniline is a valuable starting material that can be prepared by reacting 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia (B1221849) at elevated temperatures, often in the presence of a copper catalyst. google.com While this specific compound is an aniline, the underlying precursor, 4-chloro-3-nitro-benzotrifluoride, is a key building block for introducing both a nitro and a trifluoromethyl group.

Table 3: Synthesis of Key Precursors and Intermediates
Precursor/IntermediateSynthetic MethodStarting MaterialsReference
Potassium 2-nitrobenzoate Acid-base reaction2-Nitrobenzoic acid, Potassium hydroxide orgsyn.org
(4-(Trifluoromethyl)phenyl)magnesium chloride Grignard reagent formation (LiCl-mediated)1-Chloro-4-(trifluoromethyl)benzene, Magnesium researchgate.net
2-Nitro-4-trifluoromethyl-aniline Nucleophilic aromatic substitution4-Chloro-3-nitro-benzotrifluoride, Aqueous ammonia google.com

Advanced Spectroscopic Characterization and Structural Analysis of 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms within a molecule. For 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons on the two phenyl rings.

The spectrum is characterized by a series of multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. csustan.edu The protons on the nitrophenyl ring are influenced by the electron-withdrawing nitro group, which causes them to appear at a lower field (deshielded) compared to unsubstituted benzene (B151609). Conversely, the trifluoromethyl group on the other ring also exerts a deshielding effect on its neighboring protons.

A representative ¹H NMR data set for this compound is as follows: a doublet at approximately 7.92 ppm (attributed to the proton ortho to the nitro group), and a series of multiplets between 7.39 and 7.67 ppm corresponding to the remaining seven aromatic protons. rsc.org The specific coupling patterns (e.g., doublets, triplets, multiplets) and their integration values provide crucial information for assigning each signal to a specific proton in the structure.

¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.92d8.0Ar-H
7.67 - 7.62m-Ar-H
7.55t8.0Ar-H
7.42 - 7.39m-Ar-H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. ksu.edu.sa Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. masterorganicchemistry.comlibretexts.org

In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings resonate in the typical downfield region of 120-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a lower field. Similarly, the carbon of the trifluoromethyl group (CF₃) and the carbon to which it is attached (C-CF₃) show characteristic chemical shifts. The CF₃ carbon itself appears as a quartet due to coupling with the three fluorine atoms.

The presence of twelve distinct signals in the aromatic region would confirm the absence of molecular symmetry, as expected for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. huji.ac.il The trifluoromethyl group in this compound gives rise to a single, sharp signal in the ¹⁹F NMR spectrum. nih.gov The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring and is typically observed around -64.2 ppm relative to a standard reference like CFCl₃. rsc.orgcolorado.edu The absence of coupling in the proton-decoupled spectrum confirms the presence of a CF₃ group, as there are no other fluorine atoms nearby to cause splitting. thermofisher.com

¹⁹F NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityAssignment
-64.2s-CF₃

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. uni-saarland.de

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (281.05 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum is also informative. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and O (mass 16). The presence of the trifluoromethyl group can lead to the loss of CF₃ (mass 69). Analysis of these fragment ions helps to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ufl.edu

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are observed for the nitro group. For aromatic nitro compounds, these typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com

Trifluoromethyl Group (C-F): Strong C-F stretching absorptions are expected in the region of 1350-1120 cm⁻¹.

Aromatic Rings (C=C and C-H): C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)VibrationFunctional Group
1550 - 1475Asymmetric StretchAromatic Nitro (N-O)
1360 - 1290Symmetric StretchAromatic Nitro (N-O)
1350 - 1120StretchTrifluoromethyl (C-F)
Above 3000StretchAromatic (C-H)
1600 - 1450StretchAromatic (C=C)

X-ray Diffraction Studies for Solid-State Structure Determination

For a related compound, 4-Methoxy-2-nitro-4'-(trifluoromethyl)biphenyl, X-ray diffraction studies have been conducted. nih.gov Such studies on this compound would reveal the dihedral angle between the two phenyl rings, which is a critical feature of biphenyl (B1667301) compounds. This angle is influenced by the steric hindrance of the ortho-nitro group, which forces the rings to twist out of planarity. The crystal packing would also be elucidated, showing intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

The structural analysis of analogues of this compound, such as 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, provides critical insights into the molecular geometry and packing within the solid state. nih.gov The crystallographic data for this analogue were obtained using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation at a temperature of 293 K. nih.gov The analysis reveals a monoclinic crystal system. nih.gov

Detailed crystal data and refinement statistics for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl are presented in the table below. nih.gov

Crystal Data for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl
ParameterValue
Chemical FormulaC₁₄H₁₀F₃NO₃
Formula Weight297.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1956 (13)
b (Å)20.777 (3)
c (Å)7.9715 (12)
β (°)104.240 (2)
Volume (ų)1315.7 (3)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R[F² > 2σ(F²)]0.050
wR(F²)0.161

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

The structure of this analogue revealed disorder in the trifluoromethyl (CF₃) group, which was modeled over two sets of sites with refined occupancies of 0.457 (8) and 0.543 (8). nih.gov Such detailed structural refinement is crucial for understanding the precise arrangement and potential dynamics of functional groups within the crystal lattice. carleton.edu

Analysis of Dihedral Angles and Molecular Conformation in Biphenyl Systems

The molecular conformation of biphenyl and its derivatives is largely defined by the dihedral angle (or torsion angle) between the two phenyl rings. libretexts.org In an unsubstituted biphenyl molecule, steric hindrance between the ortho-hydrogen atoms prevents a fully planar conformation; instead, the molecule adopts a twisted conformation with a dihedral angle of approximately 45° in the gas phase and solution. libretexts.org This rotation around the central C-C single bond is generally rapid at room temperature. libretexts.org

The introduction of bulky substituents at the ortho positions, such as the nitro group in this compound and its analogues, significantly increases the steric hindrance. libretexts.org This increased steric crowding raises the energy barrier for rotation around the central biphenyl bond, leading to a more pronounced twist between the phenyl rings. libretexts.org Conformational isomers that are isolable due to such high rotational energy barriers are known as atropisomers. libretexts.org

In the single-crystal X-ray diffraction study of the analogue 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, the dihedral angle between the two benzene rings was determined to be 49.98 (9)°. nih.gov This value is larger than that of unsubstituted biphenyl, directly illustrating the steric influence of the ortho-nitro group. nih.govlibretexts.org

Furthermore, the orientation of the substituents themselves relative to the rings is also of structural importance. nih.gov The analysis of 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl showed that the nitro group is significantly twisted out of the plane of its parent benzene ring, with a dihedral angle of 66.85 (19)°. nih.gov This twisting is a common feature for bulky ortho substituents, as it minimizes steric repulsion. libretexts.org

Key Dihedral Angles in 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl
DescriptionAngle (°)
Angle between the two benzene rings49.98 (9)
Angle between the nitro group and its parent benzene ring66.85 (19)

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

Theoretical and Computational Chemistry Studies of 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mdpi.comglobalresearchonline.net By calculating the electron density, DFT methods can determine a molecule's energy, geometry, and various reactivity descriptors. mdpi.com For biphenyl (B1667301) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), provide insights into the molecule's stability and electronic properties. mdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comeurjchem.com A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. eurjchem.com For instance, a DFT study on the related compound 4-(tert-butyl)-4-nitro-1,1-biphenyl calculated a HOMO-LUMO energy gap of 3.97 eV, indicating a soft and highly reactive molecule. eurjchem.com Similar calculations for 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl would be expected to show significant charge transfer and reactivity, influenced by the electron-withdrawing nature of both the nitro and trifluoromethyl groups.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity index, further quantify the molecule's reactivity. These parameters help predict how the molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors from DFT Calculations for a Nitrobiphenyl Analog.
ParameterDefinitionTypical Significance
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalRepresents electron-donating ability
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalRepresents electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability
Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / 2η (where μ is chemical potential)Measures the propensity to accept electrons

Conformational Analysis via Computational Methods

The three-dimensional conformation of a biphenyl molecule is largely defined by the dihedral angle between its two phenyl rings. Due to steric hindrance from substituents at the ortho positions (the positions adjacent to the bond connecting the rings), biphenyl derivatives are typically non-planar. libretexts.org The 2-nitro group in this compound creates significant steric crowding, forcing the molecule into a twisted conformation. libretexts.orgnih.gov

Computational methods are used to perform a conformational analysis, identifying the most stable three-dimensional arrangement (the global minimum on the potential energy surface) and the energy barriers to rotation around the central carbon-carbon single bond. nih.govic.ac.uk Such isomers that are isolable due to high rotational energy barriers are known as atropisomers. libretexts.org For example, the crystal structure analysis of a similar compound, 4,4′-Dibromo-2-nitrobiphenyl, revealed a twisted conformation with a dihedral angle of 55.34° between the benzene (B151609) rings. nih.gov It is expected that this compound would adopt a similarly twisted, chiral conformation. Understanding this geometry is crucial, as the molecule's shape dictates how it can interact with biological targets like enzymes or receptors. nii.ac.jp

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential molecular targets and understanding mechanisms of action. eurjchem.com

Once a potential target is identified, molecular docking and subsequent molecular dynamics simulations can provide a detailed view of the binding interactions at an atomic level. nih.gov These simulations can elucidate the specific amino acid residues involved in the interaction and the types of non-covalent forces (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-receptor complex. eurjchem.com This information is critical for understanding the compound's mechanism of action and for designing more potent and selective analogs. For a molecule like this compound, docking studies would likely explore how the nitro and trifluoromethyl groups contribute to binding affinity and specificity within a target's active site.

Table 2: Example of Molecular Docking Results for a Nitrobiphenyl Analog with a Predicted Protein Target.
Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Type-II Topoisomerase (1JIJ)-7.5Asp479, Gly478, Ser480Hydrogen Bonding, Hydrophobic Interactions
Alpha-Synuclein Fibril-8.2Val70, Gly73, Lys80Hydrophobic Interactions, van der Waals Forces

Computational Prediction of Chemical Properties Relevant to Environmental Fate

The environmental fate of a chemical—its persistence, bioaccumulation, and potential for transport—is of significant concern. Computational models can predict these properties based on molecular structure. The presence of both nitro and trifluoromethyl groups on the biphenyl scaffold suggests that this compound is likely to be a persistent organic pollutant (POP).

Polychlorinated biphenyls (PCBs) and per- and poly-fluorinated compounds (PFAS) are known for their extreme environmental persistence, largely due to the strength of their carbon-halogen bonds. nih.govacs.org The carbon-fluorine bond, in particular, is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to chemical, thermal, and biological degradation. nih.gov Therefore, computational models would likely predict a long environmental half-life for this compound. Its low water solubility and high lipophilicity (fat-solubility), characteristic of biphenyl structures, would also suggest a high potential for bioaccumulation in the food web and sorption to soil and sediment. nih.gov

Reactivity and Mechanistic Studies of 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Electrophilic and Nucleophilic Substitution Reactions of the Biphenyl (B1667301) Core

The reactivity of the 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl core in substitution reactions is dictated by the electronic properties of its substituents. The biphenyl system consists of two aromatic rings, each influenced by a strong electron-withdrawing group.

Electrophilic Aromatic Substitution (EAS): Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are powerful deactivating groups, making electrophilic substitution on either ring significantly more difficult than on unsubstituted benzene (B151609). The deactivation occurs because these groups withdraw electron density from the π-system of the rings, making them less nucleophilic and thus less reactive towards electrophiles. youtube.com

Ring A (2-Nitro-phenyl): The nitro group is one of the strongest deactivating groups. It deactivates all positions on its ring, with the effect being most pronounced at the ortho and para positions due to its strong resonance (-R) and inductive (-I) effects. youtube.com Any potential electrophilic attack would be directed to the meta positions (positions 4 and 6), but the reaction would require harsh conditions and likely result in low yields.

Ring B (4'-Trifluoromethyl-phenyl): The trifluoromethyl group is also a strong deactivating group, primarily through its potent inductive effect (-I). It directs incoming electrophiles to the meta positions (positions 3' and 5').

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group makes the ring to which it is attached (Ring A) highly electron-deficient and thus activated for nucleophilic aromatic substitution. For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically at a position ortho or para to the nitro group. In the parent compound, this compound, there is no such leaving group. However, if a derivative, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, were used as a precursor, the nitro group at position 2 would strongly activate the carbon at position 1 for attack by a nucleophile, leading to the displacement of the chloride. nist.gov The nitro group at the C-2 position is crucial for stabilizing the negative charge in the Meisenheimer complex intermediate formed during the reaction. nih.gov

Oxidation and Reduction Reactions of the Nitro and Trifluoromethyl Groups

The functional groups of this compound exhibit distinct reactivities towards oxidation and reduction.

Nitro Group: The nitro group is readily reducible to an amino group under various conditions. This transformation is a cornerstone of synthetic chemistry, providing a gateway to a wide range of derivatives. Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The reduction product, 2-Amino-4'-(trifluoromethyl)-1,1'-biphenyl, is a versatile intermediate for further chemical modifications. Conversely, the nitro group is in a high oxidation state and is generally resistant to further oxidation.

Trifluoromethyl Group: The trifluoromethyl group is exceptionally stable and highly resistant to both oxidation and reduction under standard laboratory conditions. The strength of the carbon-fluorine bond makes transformations of the -CF₃ group challenging. Reductive cleavage of C-F bonds in trifluoromethylarenes to form difluoromethyl (-CF₂H) or monofluoromethyl (-CH₂F) groups is possible but requires specialized methods. nih.gov These reactions often involve electrochemical reduction or organophotoredox catalysis, where a radical anion of the trifluoromethylarene is generated, which then expels a fluoride (B91410) ion. nih.gov Such processes are mechanistically complex and not achieved with conventional reducing agents. nih.gov

Functional Group Transformations and Derivatization Strategies

Derivatization of this compound can be approached by either constructing the substituted biphenyl core or by modifying the existing functional groups.

Synthesis of the Biphenyl Core: A primary strategy for creating derivatives of this compound is through cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective method for this purpose. For example, a derivative like 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl can be synthesized by reacting 4-(trifluoromethyl)phenylboronic acid with 1-bromo-4-methoxy-2-nitrobenzene in the presence of a palladium catalyst, such as palladium(II) acetate. nih.gov This approach allows for the introduction of various substituents onto either aromatic ring.

Derivatization via Functional Group Transformation: The most versatile handle for derivatization is the nitro group.

Reduction to Amine: As discussed in section 5.2, reduction of the nitro group yields 2-Amino-4'-(trifluoromethyl)-1,1'-biphenyl.

Reactions of the Amine: The resulting primary aromatic amine is a key intermediate for numerous subsequent transformations:

Diazotization: Reaction with nitrous acid (HONO) at low temperatures converts the amine into a diazonium salt. This salt is a valuable synthetic intermediate that can be converted into a wide array of functional groups, including -OH, -CN, -F, -Cl, -Br, and -I, through Sandmeyer or related reactions.

Acylation: The amine can be acylated with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines.

Another derivatization strategy involves reactions at other positions, as demonstrated in the synthesis of 2-nitro-4-(trifluoromethyl)benzene containing sulfides. lookchem.com An efficient one-pot method starts from the corresponding disulfide, which is reduced to a thiol and then alkylated to produce a variety of sulfide (B99878) derivatives. lookchem.com These sulfides can be further oxidized to sulfoxides and sulfones, adding another layer of chemical diversity. lookchem.com

Kinetic Analysis of Reactions Involving this compound or its Derivatives

Kinetic studies provide quantitative insight into the reaction rates and mechanisms involving a compound. While specific kinetic analyses for this compound are not extensively documented, studies on its derivatives and structurally related compounds offer valuable information.

A notable example is the kinetic analysis of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethylcyclohexane-1,3,5-trione, a complex derivative. nih.gov This compound was found to be a potent, tight-binding inhibitor of the enzyme. The study established key kinetic parameters that describe the interaction between the inhibitor and the enzyme. nih.gov

Table 1: Kinetic Parameters for Inhibition of Rat Hepatic HPPD by a Derivative of this compound. nih.gov
ParameterValueDescription
Apparent IC₅₀~50 nMThe concentration of inhibitor required to reduce enzyme activity by 50%.
Inactivation Rate Constant (k_inact)(1.5 ± 0.2) x 10⁻⁵ s⁻¹ nM⁻¹The rate constant for the formation of the enzyme-inhibitor complex.
Dissociation Half-life (t₁/₂) at 25°C101 ± 14 hoursThe time required for 50% of the enzyme-inhibitor complex to dissociate, indicating very slow reversibility.

From a mechanistic standpoint, the substituents on the biphenyl core have a significant impact on reaction kinetics. In electrophilic substitution reactions, the strong deactivating nature of both the -NO₂ and -CF₃ groups would lead to a drastic reduction in the reaction rate compared to unsubstituted biphenyl. Furthermore, the ortho nitro group introduces considerable steric hindrance around the biphenyl linkage. This steric bulk can impede the ability of the two rings to achieve co-planarity, which is often necessary for effective π-system conjugation. This effect can slow down reactions where conjugation between the rings plays a role in stabilizing the transition state. For instance, in nitration reactions, biphenyl is generally more reactive than sterically hindered derivatives like 2,2'-dimethylbiphenyl. libretexts.org

Investigation of Catalytic Applications (e.g., as a ligand or reactant)

While this compound itself is not typically used as a catalyst, its structural motifs and derivatives hold potential for applications in catalysis.

Precursor for Ligand Synthesis: The most direct path to catalytic applications is through the reduction of the nitro group to form 2-Amino-4'-(trifluoromethyl)-1,1'-biphenyl. This amine can serve as a precursor for the synthesis of various types of ligands used in transition metal catalysis. For example, the amino group can be a starting point for constructing:

Phosphine Ligands: Through multi-step synthesis, the amine can be converted into a phosphine-containing biphenyl, a structural class that includes highly successful ligands like BINAP. These are widely used in asymmetric catalysis.

N-Heterocyclic Carbene (NHC) Precursors: The amine can be incorporated into the backbone of an imidazolium (B1220033) or other azolium salt, which are precursors to NHC ligands. NHCs are important in both organocatalysis and transition metal catalysis.

Role of the Trifluoromethyl Group in Catalysis: The 3,5-bis(trifluoromethyl)phenyl motif is a well-established "privileged" structural element in the field of organocatalysis, particularly in catalysts that operate through hydrogen bonding. rsc.org N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, for instance, is a highly effective catalyst for a wide range of reactions. rsc.org The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, making the catalyst a more effective hydrogen-bond donor for activating substrates. Although the title compound has a single 4'-(trifluoromethyl)phenyl group, its derivatives could be explored in the design of new hydrogen-bond-based catalysts or other organocatalysts where modulating electronic properties is key to performance.

Therefore, while direct catalytic use of this compound is not reported, it serves as a valuable synthetic platform for accessing more complex molecules with potential utility as ligands or organocatalysts. lookchem.com

Applications of 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl serves as a versatile precursor in the synthesis of more complex molecular architectures. The presence of the nitro group provides a key functional handle for a variety of chemical transformations.

One of the most fundamental reactions is the reduction of the nitro group to an amine. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the biphenyl (B1667301) system. The resulting 2-Amino-4'-(trifluoromethyl)-1,1'-biphenyl can then be used in a wide array of subsequent reactions, including diazotization to introduce other functional groups or condensation reactions to form heterocyclic systems. For instance, the reduction of the related compound 2,2'-Dinitro-4,4'-bis-(trifluoromethyl)-biphenyl is a known pathway that involves neighboring group interactions to form complex cyclic products. acs.org

The synthesis of the biphenyl structure itself is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For example, 4-methoxy-2-nitro-4′-(trifluoromethyl)biphenyl has been synthesized via a Suzuki-Miyaura coupling of 4-bromo-trifluoromethylphenyl with 4-methoxy-2-nitro-phenylboronic acid. nih.gov A similar strategy, coupling a 2-halonitrobenzene derivative with 4-(trifluoromethyl)phenylboronic acid, is a common method to produce the this compound scaffold. acs.orgresearchgate.net

The reactivity of the nitro- and trifluoromethyl-substituted rings allows for the strategic construction of intricate molecules. The electron-withdrawing nature of these groups influences the regioselectivity of further substitution reactions on the aromatic rings, guiding the synthesis toward specific isomers.

Table 1: Key Synthetic Transformations

Starting MaterialReagents/ConditionsProductApplication
This compoundReducing agents (e.g., H₂, Pd/C; SnCl₂, HCl)2-Amino-4'-(trifluoromethyl)-1,1'-biphenylPrecursor for heterocycles, dyes, and pharmaceuticals
1-Halo-2-nitrobenzene4-(Trifluoromethyl)phenylboronic acid, Pd catalyst, BaseThis compoundSuzuki-Miyaura cross-coupling for biphenyl synthesis nih.govresearchgate.net
2-Amino-4'-(trifluoromethyl)-1,1'-biphenylNaNO₂, HCl then nucleophileVarious substituted biphenylsSandmeyer-type reactions for functional group introduction

Applications in Material Science

The distinct electronic and physical properties conferred by the nitro and trifluoromethyl groups make this compound and its derivatives interesting candidates for advanced materials.

Incorporation into Photonic Materials

Organic compounds with strong electron-donating and electron-accepting groups can exhibit significant nonlinear optical (NLO) properties. nih.gov The biphenyl system of this compound, substituted with the electron-withdrawing nitro and trifluoromethyl groups, creates a polarized electronic structure. This intramolecular charge transfer character is a key requirement for NLO materials, which are used in applications like optical switching and data storage. nih.gov While direct studies on this specific isomer are limited, the general principle of using polarized organic molecules suggests its potential as a building block for chromophores in photonic applications.

Use as Dielectric Additives

Fluorinated biphenyl derivatives, particularly those containing polar groups like nitro substituents, have been identified as useful dielectric materials. google.com These compounds are valued for their chemical stability and desirable electrical properties, such as high dielectric constants with low loss factors. A patent from 1954 describes isomers such as 3-trifluoromethyl-2-nitro biphenyl and 3-trifluoromethyl-4'-nitro biphenyl as "desirable dielectric additives". google.com These compounds enhance the ability of a material to store electrical energy in an electric field. Given the structural similarity, this compound is expected to exhibit comparable properties, making it a strong candidate for use in capacitors and other electronic components where stable, high-performance dielectric materials are required.

Table 2: Dielectric Properties of a Related Compound

CompoundDielectric Constant (at 1000 cycles, 28°C)Power Factor (at 1000 cycles, 28°C)Source
3,3'-bis-trifluoromethyl biphenyl8.10.06% google.com

This table shows data for a structurally related fluorinated biphenyl to illustrate the potential dielectric properties of this class of compounds.

Potential in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs can be tuned by carefully selecting the organic linker. While this compound itself is not a typical difunctional ligand for MOF synthesis, its derivatives could be. For example, by introducing carboxylic acid groups onto the biphenyl backbone, it could be used as a linker to build MOFs.

The nitro and trifluoromethyl functional groups are of particular interest in MOF applications. MOFs are widely studied as sensors for nitroaromatic compounds (explosives), and frameworks containing fluorinated groups can enhance selectivity. researchgate.net Incorporating a ligand derived from this compound could create a MOF with tailored pores that have a high affinity for specific guest molecules, potentially leading to applications in chemical sensing or separation.

Development of Agrochemicals and Pharmaceuticals (focusing on chemical synthesis and structural aspects)

The trifluoromethyl group is a key substituent in modern medicinal and agricultural chemistry. beilstein-journals.orgnih.gov Its inclusion in a molecule can enhance properties such as metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org The nitro group, often a precursor to an amine, is also a common feature in the synthesis of bioactive molecules.

The this compound scaffold is therefore a highly relevant structure in drug design. nih.govmdpi.com For example, a patent for the synthesis of fungicidal triazole compounds describes a process starting from a 4-nitro-2-(trifluoromethyl) substituted precursor. google.com This highlights the utility of the nitro-trifluoromethyl-phenyl moiety in constructing complex, biologically active agents. The synthesis of 2-nitro-4-trifluoromethyl-aniline, a related compound, is noted as a valuable starting point for producing medicinal products and crop protection agents. google.com

The biphenyl unit itself is considered a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. mdpi.com The combination of the biphenyl core with the influential nitro and trifluoromethyl groups makes this compound a valuable intermediate for generating libraries of compounds for screening against various biological targets. For instance, the nitroimidazole scaffold, which also combines a nitro group with a heterocyclic ring, has led to numerous life-saving drugs. nih.gov This demonstrates the power of the nitro group in the design of chemotherapeutic agents.

Environmental Fate and Degradation Studies of 2 Nitro 4 Trifluoromethyl 1,1 Biphenyl

Environmental Persistence and Transport Mechanisms for Fluorinated Biphenyls

The persistence of fluorinated compounds in the environment is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. nih.gov This inherent stability makes compounds like 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl resistant to natural degradation processes. Polychlorinated biphenyls (PCBs) are well-known for their environmental persistence, low water solubility, and tendency to accumulate in lipids, which allows them to be transported long distances from their source. nih.govacs.org Similarly, fluorinated biphenyls are expected to exhibit high persistence. The trifluoromethyl (-CF3) group, in particular, confers increased stability and lipophilicity to molecules. researchgate.net

The transport of fluorinated biphenyls in the environment is governed by a combination of their physical-chemical properties and environmental factors. itrcweb.org Key factors influencing transport include chain length, the type of functional groups, and the extent of fluorination. ny.gov These properties affect how the compound partitions between air, water, soil, and sediment. itrcweb.orgenviro.wiki

Mechanisms for environmental transport include:

Atmospheric Transport : Volatile or semi-volatile fluorinated compounds can be transported over long distances in the atmosphere. ny.govresearchgate.net Some precursors to persistent fluorinated acids are known to be volatile and can be oxidized in the atmosphere to form more persistent compounds. researchgate.net

Water Transport : Less volatile compounds with some degree of water solubility can be transported through surface water systems. However, the low water solubility of many biphenyls means they are more likely to adsorb to particulate matter. nih.gov

Sorption to Solids : The hydrophobic nature of the biphenyl (B1667301) structure and the lipophilicity of the trifluoromethyl group suggest a strong tendency for this compound to adsorb to soil organic matter and sediments. nih.govny.gov This process can retard its movement in groundwater but also lead to its accumulation in sinks within the environment.

The competing tendencies of different parts of the molecule (hydrophobic tail and polar head groups) can lead to complex partitioning behaviors, including accumulation at interfaces between air and water or water and co-contaminants. ny.gov

Table 1: Factors Influencing Environmental Persistence and Transport of Fluorinated Biphenyls
FactorInfluence on this compoundGeneral Environmental Implication
Carbon-Fluorine Bond Strength The trifluoromethyl group contains very strong C-F bonds, making this part of the molecule highly resistant to both chemical and biological degradation. High environmental persistence; potential for long-term presence in ecosystems.
Lipophilicity The biphenyl structure and -CF3 group contribute to high lipophilicity. researchgate.netStrong sorption to soil organic matter and sediment; potential for bioaccumulation in organisms. nih.gov
Volatility Biphenyls have low vapor pressure, but some transport via air is possible. nih.govPotential for both localized contamination and long-range atmospheric transport, depending on specific properties. ny.govresearchgate.net
Water Solubility Generally low for biphenyls, limiting transport in the aqueous phase. nih.govPredominant transport via adsorption to suspended particles in water systems.

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photolysis and hydrolysis.

Photolysis: Photolysis, or degradation by sunlight, can be a significant pathway for nitroaromatic compounds. The nitro group in this compound can absorb light, particularly in the UV spectrum, which can lead to its chemical transformation. nih.govchemrxiv.org Studies on p-nitrobiphenyl derivatives have shown that the photoexcited nitro group is highly electron-withdrawing and can induce various chemical reactions, including redox reactions and decarboxylations, through the biphenyl ring system. nih.gov The mechanisms often involve the formation of photogenerated nitrobenzyl carbanion-type intermediates. nih.gov It is plausible that this compound could undergo similar photolytic degradation, potentially leading to the reduction of the nitro group or other structural changes.

Hydrolysis: Hydrolysis is the breakdown of a compound due to its reaction with water. The C-F bonds in the trifluoromethyl group are extremely stable and resistant to hydrolysis under typical environmental pH conditions. The biphenyl structure itself is also not susceptible to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. Studies on the related compound 3-trifluoromethyl-4-nitrophenol found it to be stable to hydrolysis at pH 5, 7, and 9. nih.gov

Table 2: Summary of Abiotic Degradation Pathways
Degradation PathwayRelevance to this compoundSupporting Evidence
Photolysis Considered a potentially significant pathway due to the presence of the light-absorbing nitro group. nih.govPhotoexcited nitro groups in other nitrobiphenyls are known to induce efficient photochemical reactions. nih.gov
Hydrolysis Considered insignificant.The carbon-fluorine bonds and the biphenyl structure are highly resistant to reaction with water under environmental conditions. nih.gov

Biotic Degradation Pathways and Microbial Metabolism

The biodegradation of persistent fluorinated compounds is a significant challenge for microorganisms due to the stability of the C-F bond. nih.gov However, some microbial degradation of fluorinated aromatic compounds has been documented. nih.govnih.gov The presence of fluorine can significantly impact the metabolic pathways. researchgate.netacs.org

For biphenyl compounds, a well-known catabolic route is the biphenyl upper pathway, which involves a series of enzymatic reactions initiated by a dioxygenase enzyme (BphA). nih.gov Research has shown that certain bacteria can utilize fluorinated biphenyls as their sole source of carbon and energy. For instance, Pseudomonas pseudoalcaligenes KF707 and Burkholderia xenovorans LB400 have been shown to degrade 2,3,4,5,6-pentafluorobiphenyl (B165447) and 4,4'-difluorobiphenyl (B165722) using this pathway. nih.gov During the metabolism of these compounds, novel fluorinated metabolites were identified, such as 3-pentafluorophenyl-cyclohexa-3,5-diene-1,2-diol and 4-fluorobenzoate. nih.gov

The degradation of this compound would likely involve two key steps:

Reduction of the Nitro Group: The nitro group can be reduced by microorganisms under anaerobic or anoxic conditions. For example, the herbicide trifluralin, which contains two nitro groups and a trifluoromethyl group, undergoes biodegradation via nitro-group reduction. researchgate.netmq.edu.au

Cleavage of the Biphenyl Rings: Following or preceding nitroreduction, the biphenyl structure could be targeted by dioxygenase enzymes, similar to the degradation of PCBs and other fluorobiphenyls. nih.gov

Methods for Environmental Monitoring and Analysis

Accurate monitoring of fluorinated compounds in the environment is essential for assessing their distribution and fate. nih.govenv.go.jp Due to their persistence, compounds like this compound can be found in various environmental matrices, including water, soil, sediment, and biota. A variety of advanced analytical techniques are employed for their detection and quantification.

Commonly used methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and robust technique for the analysis of semi-volatile organic compounds like PCBs and related structures. nih.gov It provides both separation and identification of congeners.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it suitable for detecting trace levels of fluorinated compounds in complex environmental samples. rsc.org It is a primary method for analyzing many per- and polyfluoroalkyl substances (PFAS).

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for identifying and quantifying unknown fluorinated compounds in environmental samples. nih.govresearchgate.net It offers an unbiased method of analysis that does not require prior knowledge of the specific fluorine-carbon bonds or functional groups present. nih.gov

Combustion Ion Chromatography (CIC): This method can be used for the analysis of total organofluorine in a sample. chromatographyonline.com It involves combusting the sample to convert all fluorine to hydrogen fluoride (B91410) (HF), which is then captured and analyzed by ion chromatography. This provides a measure of the total extractable organofluorine (EOF). chromatographyonline.com

Sample preparation is a critical step and often involves solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the target analytes from the environmental matrix before instrumental analysis. chromatographyonline.com

Table 3: Analytical Methods for Monitoring Fluorinated Biphenyls
Analytical MethodPrincipleApplication and Strengths
GC-MS Separates volatile/semi-volatile compounds in a gas stream, followed by mass-based detection and identification."Gold standard" for many persistent organic pollutants like PCBs; good for structural elucidation. nih.gov
LC-MS/MS Separates compounds in a liquid stream, followed by highly sensitive and specific mass-based detection.Excellent for detecting trace concentrations of a wide range of fluorinated compounds in water and other matrices. rsc.org
19F NMR Detects the 19F nucleus, providing information about the chemical environment of fluorine atoms in a molecule.Useful for identifying unknown fluorinated compounds and can help close the mass balance on total fluorine in a sample. nih.govresearchgate.net
CIC Measures total organofluorine content by combusting the sample and analyzing the resulting fluoride.Provides a non-selective measure of total organofluorine, useful for screening and assessing the extent of unidentified fluorinated pollutants. chromatographyonline.com

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl?

A widely used method involves dual nickel/palladium-catalyzed reductive cross-coupling reactions . For example, 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl (a structurally analogous compound) was synthesized at 65°C using petroleum ether/ethyl acetate (20:1 or 100:1) as solvents, yielding white solids with >95% purity. Key parameters include catalyst selection, solvent polarity, and temperature control to minimize side reactions .

Example Synthesis Data (Analogous Compound)
Compound : 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl
HRMS (Calc.) : 337.0811
Yield : 72–89%

Q. How is the compound characterized using spectroscopic methods?

1H/13C NMR and HRMS are critical for structural validation. For example:

  • 1H NMR (400 MHz, CDCl₃) : Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with distinct splitting patterns due to nitro and trifluoromethyl substituents.
  • 13C NMR (101 MHz, CDCl₃) : The trifluoromethyl group (CF₃) produces a quartet near δ 124–126 ppm (J = 32 Hz).
  • HRMS : Accurately confirms molecular weight (e.g., ±0.0006 Da deviation in analogous compounds) .

Q. What safety precautions are necessary when handling this compound?

  • Decomposition Risks : Heating may release toxic fumes (HF, NOₓ, CO). Use dry powder or CO₂ extinguishers for fires .
  • Protective Equipment : Wear nitrile gloves, safety goggles, and vapor-resistant respirators.
  • Ventilation : Perform reactions in fume hoods with local exhaust systems .

Advanced Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

  • Multi-Technique Validation : Combine DEPT-135 NMR to distinguish CH₂/CH₃ groups and NOESY to confirm spatial proximity of aromatic protons.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). For example, trifluoromethyl-induced deshielding effects can be modeled to validate assignments .

Q. What are the challenges in optimizing catalytic systems for its synthesis?

  • Catalyst Poisoning : Nitro groups may deactivate palladium catalysts. Mitigate by using electron-rich ligands (e.g., Xantphos) or reducing agents (e.g., Zn powder).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may slow reductive elimination. Screen solvents like toluene/THF mixtures for balanced reactivity .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effects : The nitro group reduces electron density on the biphenyl ring, slowing oxidative addition but stabilizing intermediates.
  • Competing Pathways : Nitro groups may undergo unintended reduction (e.g., to NH₂) under reductive conditions. Use mild reductants (e.g., Mn⁰ instead of Zn⁰) to preserve functionality .

Methodological Notes

  • Data Contradictions : If HRMS and NMR data conflict (e.g., unexpected isotopic patterns), recheck sample purity via HPLC-MS and repeat NMR under dry/deuterated conditions to exclude solvent artifacts .
  • Advanced Characterization : For crystallographic analysis, use SHELX software for structure refinement, leveraging its robustness for small-molecule twinning and high-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.